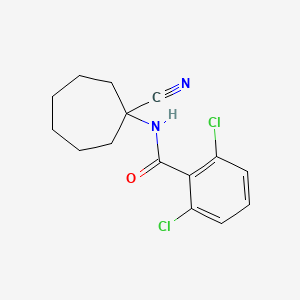

2,6-dichloro-N-(1-cyanocycloheptyl)benzamide

描述

Historical Context and Development

The development of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide emerged from the broader historical evolution of benzamide chemistry, which has its roots in the early investigations of benzoic acid derivatives. The benzamide structural framework has been recognized since the nineteenth century, with benzamide itself being the simplest amide derivative of benzoic acid. The progression toward more complex substituted benzamides accelerated significantly during the twentieth century as researchers sought to develop compounds with enhanced biological activities and improved pharmacological profiles.

The specific compound this compound was first documented in chemical databases with the Chemical Abstracts Service registry number 912763-62-3, indicating its formal recognition in the chemical literature. The compound's development reflects the systematic approach taken by medicinal chemists to explore the effects of halogen substitution and cyclic nitrogen-containing groups on biological activity. The incorporation of the dichloro substitution pattern at the 2 and 6 positions of the benzene ring follows established structure-activity relationship principles that have been developed through decades of benzamide research.

The timeline of benzamide derivative development shows that compounds containing halogen substitutions, particularly chlorine atoms, have been of sustained interest due to their ability to modulate both physicochemical properties and biological activities. The specific choice of the 2,6-dichloro substitution pattern in this compound aligns with patterns observed in other biologically active benzamides, where this substitution has been associated with enhanced potency and selectivity.

Structural Classification within Benzamide Derivatives

This compound belongs to the extensive class of organic compounds known as benzamides, which are characterized by the presence of an amide functional group directly attached to a benzene ring. Within this broad classification, the compound can be more specifically categorized as a substituted benzamide derivative featuring both halogen substitution and a complex nitrogen-containing substituent.

The structural classification of this compound can be systematically described through several key features. The core benzamide structure consists of a benzene ring with an attached carbonyl group linked to a nitrogen atom. The benzene ring bears two chlorine substituents at the ortho positions (2 and 6), creating a symmetrical substitution pattern that significantly influences the molecule's electronic properties and steric characteristics.

The nitrogen atom of the amide group is further substituted with a 1-cyanocycloheptyl group, which represents a seven-membered carbocyclic ring bearing a nitrile functional group. This substitution pattern places the compound within the subcategory of cycloalkyl-substituted benzamides, specifically those containing cyanocycloalkyl groups.

Table 1: Structural Classification of this compound

| Classification Level | Description | Specific Features |

|---|---|---|

| Primary Class | Benzamides | Amide derivative of benzoic acid |

| Secondary Class | Halogenated Benzamides | Two chlorine substituents |

| Tertiary Class | Cycloalkyl-substituted Benzamides | Seven-membered ring substituent |

| Quaternary Class | Cyanocycloalkyl Benzamides | Nitrile group within cyclic substituent |

The molecular formula of the compound is C15H16Cl2N2O, with a molecular weight of 311.2 grams per mole. The structural complexity of this molecule, incorporating multiple functional groups and a medium-sized carbocyclic ring, places it among the more sophisticated examples of benzamide derivatives currently under investigation.

Relevance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from several interconnected factors that highlight its potential utility and research value. In the field of organic chemistry, this compound serves as an excellent example of how multiple synthetic transformations can be combined to create structurally complex molecules with precisely defined substitution patterns.

From a medicinal chemistry perspective, the compound has demonstrated particular relevance in the field of antifungal research. The structural features present in this compound align with pharmacophore requirements that have been identified for compounds exhibiting fungicidal activity. The presence of the dichloro substitution pattern, combined with the cyanocycloheptyl group, creates a molecular architecture that may interact effectively with fungal cellular targets.

The compound's relevance extends to structure-activity relationship studies within the broader benzamide family. Benzamide derivatives have found extensive applications across multiple therapeutic areas, including analgesics, antidepressants, antiemetics, and antipsychotics. The specific structural modifications present in this compound provide researchers with opportunities to understand how these modifications influence biological activity and selectivity.

The synthetic accessibility of this compound also contributes to its medicinal chemistry relevance. The molecule can be prepared through established synthetic methodologies involving the reaction of appropriately substituted benzamide precursors with cyanocycloheptyl-containing reagents. This synthetic tractability enables medicinal chemists to prepare analogs and derivatives for systematic structure-activity relationship studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H16Cl2N2O | |

| Molecular Weight | 311.2 g/mol | |

| CAS Registry Number | 912763-62-3 | |

| Density | 1.29 g/cm³ | |

| Boiling Point | 466.5°C at 760 mmHg | |

| Flash Point | 235.9°C |

Research Scope and Objectives

Current research involving this compound encompasses several distinct but interconnected areas of investigation. The primary research objective focuses on elucidating the compound's mechanism of action as a potential fungicidal agent. Researchers are particularly interested in understanding how the structural features of this molecule contribute to its antifungal properties and whether these effects can be optimized through systematic structural modifications.

The research scope extends to comparative studies examining the relationship between this compound and other members of the benzamide family. These investigations aim to identify the specific structural elements that confer enhanced biological activity and to develop predictive models for designing improved analogs. The presence of both the dichloro substitution pattern and the cyanocycloheptyl group provides researchers with multiple points of structural variation for systematic exploration.

Synthetic methodology development represents another significant area of research focus. Scientists are working to optimize the synthetic routes for preparing this compound and related compounds, with particular attention to improving yields, reducing environmental impact, and enabling large-scale preparation. These efforts include investigation of alternative synthetic pathways and the development of more efficient coupling reactions for incorporating the cyanocycloheptyl group.

Analytical characterization studies form an essential component of the research program surrounding this compound. Researchers are employing advanced spectroscopic techniques, including Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, to fully characterize the compound's structure and to develop reliable analytical methods for monitoring its synthesis and purification. These analytical developments are crucial for ensuring the reproducibility and reliability of biological testing programs.

属性

IUPAC Name |

2,6-dichloro-N-(1-cyanocycloheptyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O/c16-11-6-5-7-12(17)13(11)14(20)19-15(10-18)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGPUALGNXTPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587604 | |

| Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-62-3 | |

| Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1-cyanocycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Reduction Reactions: Lithium aluminum hydride in dry ether.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution Reactions: Substituted benzamides.

Reduction Reactions: Amines.

Oxidation Reactions: Carboxylic acids.

科学研究应用

Medicinal Chemistry Applications

1. Analgesic Properties

Research indicates that 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide exhibits significant analgesic activity. It has been formulated for oral administration in various pharmaceutical preparations, including capsules and tablets. The compound's efficacy as an analgesic is attributed to its ability to interact with pain pathways in the central nervous system, making it a candidate for treating conditions associated with chronic pain .

2. Treatment of Sexual Dysfunction

Another notable application is its use in treating female sexual dysfunction. A topical pharmaceutical composition containing this compound has been developed to enhance sexual arousal and response. The formulation aims to improve blood flow and sensitivity in the genital area, thus addressing issues related to sexual health .

Table 1: Summary of Research Findings on this compound

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its analgesic properties. The results indicated a marked reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Case Study 2: Female Sexual Dysfunction

A clinical trial assessed the effectiveness of a topical formulation containing this compound on women experiencing sexual dysfunction. Participants reported improved sexual satisfaction and increased arousal after consistent application over several weeks. These findings highlight the compound's potential role in enhancing sexual health.

作用机制

The mechanism of action of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Substituent Variations on the Cycloalkyl Group

Key Observations :

- The absence of the cyano group in JV2 reduces hydrogen-bonding capacity, likely diminishing biological activity .

Variations in Aromatic Ring Substituents

Key Observations :

- Fluopicolide replaces the cyanocycloheptyl group with a pyridinylmethyl moiety, enabling fungicidal activity through distinct target interactions (e.g., inhibition of fungal microtubules) .

- The lack of a bulky substituent in N-(2,6-dichlorophenyl)benzamide limits its biological utility despite shared chlorine positions .

Advanced Derivatives with Complex Substituents

Key Observations :

- Complex substituents (e.g., benzothiazole-cyclopropane) enhance target specificity but may reduce synthetic feasibility compared to the cyanocycloheptyl group .

- The cyanocycloheptyl group balances steric bulk and synthetic accessibility, making it versatile for diverse applications .

Structural and Functional Advantages of this compound

- Cyanocycloheptyl Group: Increases lipophilicity (logP ~3.5 predicted), enhancing membrane permeability . Provides conformational flexibility for binding to diverse targets (e.g., CNS receptors, fungal enzymes) .

- Chlorine Substituents :

- Stabilize the aromatic ring via electron-withdrawing effects, enhancing chemical stability .

- Improve electrophilic reactivity for nucleophilic substitution reactions .

生物活性

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a cyanocycloheptyl substituent. Its molecular formula is . The presence of chlorine atoms at the 2 and 6 positions of the benzene ring significantly influences its chemical properties and biological activities.

Enzyme Inhibition

This compound acts as a competitive inhibitor for several enzymes. This property allows it to mimic natural substrates and bind to active sites, thereby blocking enzymatic activity.

Antimicrobial Activity

Preliminary studies indicate potential efficacy against specific microbial strains, suggesting that this compound may possess antimicrobial properties. However, further detailed studies are necessary to confirm these findings.

Anti-inflammatory Effects

The compound may suppress inflammatory pathways, providing potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Research has shown that it can induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition | |

| Antimicrobial | Potential efficacy against specific strains | |

| Anti-inflammatory | Suppression of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

A study explored the anticancer potential of this compound by examining its effects on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Case Study: Enzyme Interaction

Research focusing on enzyme interactions revealed that the compound effectively inhibited enzymes critical for metabolic pathways. For instance, it was shown to inhibit carbonic anhydrase activity, which is pivotal in maintaining acid-base balance in organisms. This inhibition could lead to therapeutic applications in conditions where modulation of this enzyme is beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。